N-Alkyl Chain Length Falls Within Optimal C3–C6 Window for CYP4B1-Mediated Cytotoxicity
The target compound contains a 2,3-dimethoxy-2-methylpropyl group (C5 backbone). In a systematic SAR study of N-alkyl-3-furancarboxamides, compounds with C3–C6 alkyl chains exhibited LD50 values of approximately 5 μM in CYP4B1-expressing HepG2 cells, whereas chain lengths shorter than C3 (LD50 = 680 ± 40 μM for C1; 24 ± 3 μM for C2) and longer than C6 (LD50 > 26 μM for C7) showed 10- to >100-fold reduced potency [1]. The C5 congener (N-pentyl-3-furancarboxamide) yielded an LD50 of 5 ± 1 μM [1]. N-Isobutyl-3-furancarboxamide (C4, branched) and other close analogs were not explicitly tested, but the parabolic SAR indicates that chain-length deviation from the C3–C6 optimum sharply attenuates bioactivation efficiency [1].
| Evidence Dimension | CYP4B1-dependent cytotoxicity (LD50) in HepG2 cells |
|---|---|
| Target Compound Data | C5 backbone (2,3-dimethoxy-2-methylpropyl); predicted to fall within optimal C3–C6 chain-length range for CYP4B1 bioactivation. Specific LD50 for target compound not directly measured. |
| Comparator Or Baseline | N-Pentyl-3-furancarboxamide (C5): LD50 = 5 ± 1 μM; N-Butyl-3-furancarboxamide (C4): LD50 = 5 ± 1 μM; N-Ethyl analog (C2): LD50 = 24 ± 3 μM; N-Methyl analog (C1): LD50 = 680 ± 40 μM [1]. |
| Quantified Difference | C3–C6 congeners are ~5- to ~136-fold more potent than C1–C2 or C7–C8 congeners. C5 (target backbone length) is within the optimal potency plateau. |
| Conditions | CYP4B1-transfected HepG2 cells; 72 h viability assay; LD50 calculated via nonlinear regression [1]. |
Why This Matters
For researchers developing CYP4B1-dependent prodrug or suicide gene therapy strategies, the target compound's C5 backbone length places it in the empirically optimal range for enzymatic bioactivation to cytotoxic enedial intermediates—a feature that structurally simpler N-isobutyl (C4) or longer-chain analogs may not replicate with equivalent potency.
- [1] Kowalski, J.P. et al. Structure–Activity Relationships for CYP4B1 Bioactivation of 4-Ipomeanol Congeners: Direct Correlation between Cytotoxicity and Trapped Reactive Intermediates. Chem. Res. Toxicol. 2019, 32, 2488–2498. DOI: 10.1021/acs.chemrestox.9b00330. View Source
